molecular formula C13H15N5O B2448476 (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1310109-83-1

(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2448476
CAS No.: 1310109-83-1
M. Wt: 257.297
InChI Key: QXJICQGRIJZPIM-OVCLIPMQSA-N
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Description

(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound, in particular, features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a pyridine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-isopropyl-1H-pyrazole-5-carbohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of (E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazones.

Mechanism of Action

The mechanism of action of (E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and affect various biochemical pathways. For example, its interaction with DNA or proteins can lead to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-9(2)11-7-12(17-16-11)13(19)18-15-8-10-3-5-14-6-4-10/h3-9H,1-2H3,(H,16,17)(H,18,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJICQGRIJZPIM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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